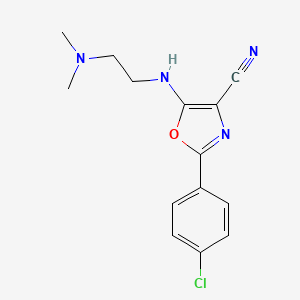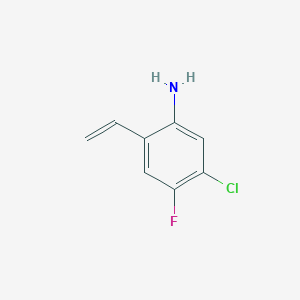![molecular formula C13H10N2OS B14230826 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- CAS No. 820964-10-1](/img/structure/B14230826.png)
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as medicinal chemistry and material science. This compound features a fused bicyclic system, which includes both pyrrole and imidazole rings, making it a versatile scaffold for chemical modifications and functionalization.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs that target various biological pathways.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.
作用機序
The mechanism by which 1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- exerts its effects involves the modulation of specific molecular targets and pathways. For instance, it has been shown to modulate VDR signaling, leading to the regulation of autophagy and apoptosis pathways . This modulation is achieved through the interaction with VDR and subsequent activation or inhibition of downstream signaling molecules.
類似化合物との比較
Similar Compounds
Imidazol[1,5-a]indole-1,3-diones: These compounds share a similar fused bicyclic structure and are synthesized via similar methods.
Pyrrolo[1,2-c]imidazole-1,3-diones: These compounds also feature a fused bicyclic system and have similar chemical properties.
Uniqueness
1H-Pyrrolo[1,2-c]imidazol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo- is unique due to its specific substitution pattern and the presence of a thioxo group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties.
特性
CAS番号 |
820964-10-1 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC名 |
2-benzyl-3-sulfanylidenepyrrolo[1,2-c]imidazol-1-one |
InChI |
InChI=1S/C13H10N2OS/c16-12-11-7-4-8-14(11)13(17)15(12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
InChIキー |
XOMYYIHNLSMRQW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CN3C2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


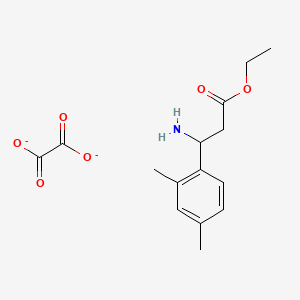
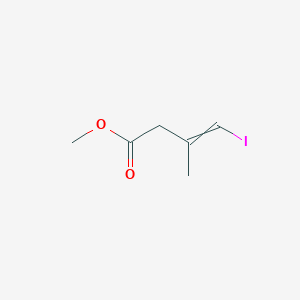
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
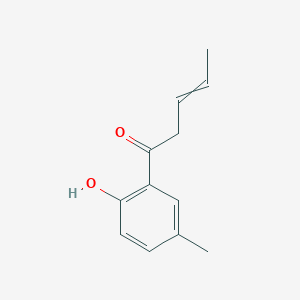
![Stannane, trimethyl[3-[2-(phenylmethoxy)ethyl]-2-thienyl]-](/img/structure/B14230768.png)
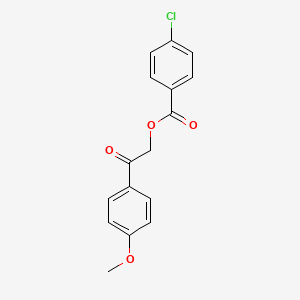
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
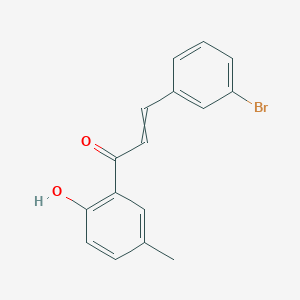
![3-{[4-(2,6-Dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14230790.png)

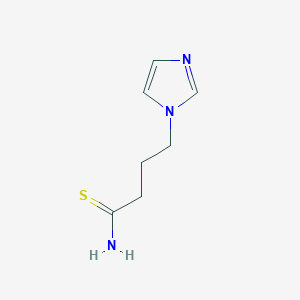
![1-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14230799.png)
